molecular formula C8H9N3O4 B1406520 2-Methoxy-4-nitrobenzohydrazide CAS No. 857599-45-2

2-Methoxy-4-nitrobenzohydrazide

Cat. No. B1406520
CAS RN: 857599-45-2
M. Wt: 211.17 g/mol
InChI Key: FQSLOETYYLZEGJ-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrobenzohydrazide is a chemical compound with the molecular formula C8H9N3O4 . It is also known by its CAS number 136507-15-8 . The compound consists of a benzene ring with a nitro group (NO2) and a methoxy group (OCH3) attached at specific positions. It serves as a building block in the synthesis of various organic molecules .


Synthesis Analysis

  • Alternatively, using 2-methyl-5-nitrophenol, the synthesis yields 37% .

Molecular Structure Analysis

The compound crystallizes in an orthorhombic structure within the P21212 space group. Its core consists of a pyridine ring flanked by two phenyl rings. The Hirshfeld surface analysis reveals spatial attributes, including key interactions such as π–π stacking and H⋯X contacts , which contribute to the crystal’s stability .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 120-124°C .

Scientific Research Applications

Hydrolysis and Reaction Pathways

The hydrolysis of compounds related to 2-Methoxy-4-nitrobenzohydrazide has been studied to understand their reaction mechanisms. For instance, Dembech et al. (1973) examined the kinetics of hydrolysis of 2-methoxy-1-methylbenzimidazole and its derivatives, revealing multiple reaction paths varying with medium acidity (Dembech, Ricci, Seconi, & Vivarelli, 1973).

Xanthine Oxidase Inhibitory Activity

A series of hydrazones, including derivatives of 2-Methoxy-4-nitrobenzohydrazide, have been synthesized and investigated for their inhibitory activity against xanthine oxidase. Studies by Han et al. (2022) and Xue et al. (2022) have identified that compounds such as N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide show strong inhibitory activity, which is significant for medicinal chemistry research (Han, Guo, & Xue, 2022); (Xue, Li, Han, & Luo, 2022).

Crystal Structure Analysis

The crystal structure of compounds similar to 2-Methoxy-4-nitrobenzohydrazide has been studied, providing insights into their molecular configurations. Xiao and Wei (2009) synthesized N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide and analyzed its crystal structure, which is essential for understanding its physical and chemical properties (Xiao & Wei, 2009).

Schiff Base Formation

The formation of Schiff bases involving 2-Methoxy-4-nitrobenzohydrazide derivatives has been explored. Studies like those by Wang et al. (2008) provide details on the synthesis and molecular interactions of these compounds, which are important for various chemical applications (Wang, Wang, Diao, & Cai, 2008).

Antimicrobial Activity

Some derivatives of 2-Methoxy-4-nitrobenzohydrazide have been synthesized and tested for their antimicrobial properties. Kumar et al. (2011) explored a series of such compounds, highlighting their potential in developing new antimicrobial agents (Kumar, Kapoor, Thangadurai, Kumar, & Narasimhan, 2011).

properties

IUPAC Name

2-methoxy-4-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-15-7-4-5(11(13)14)2-3-6(7)8(12)10-9/h2-4H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSLOETYYLZEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-nitrobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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